Bicyclo[3.3.1]nonan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10036-08-5 |
|---|---|
Molecular Formula |
C15H12O3 |
Synonyms |
exo-Bicyclo[3.3.1]nonan-3-ol |
Origin of Product |
United States |
A Look Back: the History and Growing Interest in Bicyclo 3.3.1 Nonane Systems
The exploration of bicyclo[3.3.1]nonane derivatives dates back to the early 20th century. oregonstate.edu Initial interest was sporadic, often centered on the challenges of synthesizing such strained ring systems. oregonstate.edu The late 19th-century discovery of pseudopelletierine, a natural product with an azabicyclo[3.3.1]nonane core, marked an early milestone in establishing this structural framework in natural product chemistry. However, it was the systematic degradation studies in the early 20th century that solidified the understanding of the bicyclic connectivity.
A resurgence of interest in the bicyclo[3.3.1]nonane system occurred due to its presence in numerous biologically active natural products and its utility as a rigid scaffold in synthetic chemistry. rsc.orgnih.gov This renewed focus has been driven by the need for structurally complex and diverse molecules in various fields, including medicinal chemistry and materials science. rsc.orgresearchgate.net The development of new synthetic methodologies has further fueled the exploration of this fascinating class of compounds. rsc.org
The Structural Cornerstone: Bicyclo 3.3.1 Nonane As a Model System
The bicyclo[3.3.1]nonane framework serves as a crucial model system in structural organic chemistry due to its distinct conformational properties. researchgate.net Unlike the more flexible cyclohexane (B81311), the bicyclo[3.3.1]nonane skeleton can exist in three primary conformations: a twin-chair, a boat-chair, and a twin-boat form. rsc.org The relative energies of these conformers are highly dependent on substituent effects and the presence of heteroatoms within the rings. researchgate.net
The twin-chair conformation is generally the most stable, though significant steric interactions between the C3 and C7 positions can lead to flattening of the rings or adoption of a chair-boat conformation. researchgate.netcdnsciencepub.com This conformational behavior has been the subject of numerous studies, employing techniques such as X-ray crystallography and NMR spectroscopy to elucidate the intricate structural details. cdnsciencepub.com The rigidity of the bicyclo[3.3.1]nonane scaffold allows for the precise spatial arrangement of functional groups, making it an attractive template for designing molecules with specific biological activities or catalytic properties. researchgate.netresearchgate.net
Key Research Areas Involving Bicyclo 3.3.1 Nonan 3 Ol
Theoretical Frameworks for Bicyclo[3.3.1]nonane Conformations
The bicyclo[3.3.1]nonane system can, in principle, exist in several conformations, with the most significant being the chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB) forms. vu.lt The relative stability of these conformers is dictated by a delicate balance of torsional strain, van der Waals interactions, and, in substituted derivatives, the influence of the substituents themselves.
Chair-Chair (CC) Conformation and its Derivatives
In many instances, the double chair (CC) conformation is the most stable arrangement for the bicyclo[3.3.1]nonane skeleton. vu.lt However, this conformation is not without its own inherent steric strain. A notable feature of the CC form is the close proximity of the endo hydrogens at the C3 and C7 positions, leading to significant transannular steric interaction. This interaction can cause a flattening of the cyclohexane (B81311) rings to alleviate the strain. researchgate.net
The introduction of substituents can further influence the preference for the CC conformation. For instance, 3β-substituted or 3,7-ββ-disubstituted derivatives of bicyclo[3.3.1]nonane tend to exist mainly in the CC conformation. vu.lt However, in the case of 3,7-disubstituted compounds, a significant flattening of the cyclohexane ring is often observed. vu.lt Theoretical calculations and NMR studies have shown that while the CC conformer is predominant in many bicyclo[3.s3.1]nonanes, the energy difference between the CC and other conformations can be small, leading to conformational equilibria. nih.govresearchgate.net
Chair-Boat (CB) and Boat-Chair (BC) Conformations
The Chair-Boat (CB) and Boat-Chair (BC) conformations represent viable alternatives to the CC form, particularly when substitution patterns introduce unfavorable steric interactions in the double chair arrangement. The substitution at the 3α- or 7α-position often forces the substituted cyclohexane ring to adopt the thermodynamically more favored boat-chair conformation. vu.lt This shift in conformational preference is driven by the reduction of spatial interaction between the two rings in the BC form compared to the CC form. vu.lt
For example, in certain 3,7-dihetera(N,O-; N,S-)bicyclo[3.3.1]nonan-9-ols, one stereoisomer may exist in a chair-boat conformation while the other adopts a chair-chair conformation. tandfonline.com The stabilization of the boat conformation in these systems can be attributed to the formation of an intramolecular hydrogen bond between a lone pair of electrons on a nitrogen atom and the proton of a pseudo-axial hydroxyl group. tandfonline.com Similarly, in some epimeric alcohols of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ols, the piperidine (B6355638) ring adopts a boat form due to intramolecular hydrogen bonding. researchgate.net
Empirical force field calculations on hetero-analogues, such as 2-oxabicyclo[3.3.1]nonane and 2,4-dioxabicyclo[3.3.1]nonane, have shown that the relative stabilities of the CC and BC conformers are significantly influenced by the placement of heteroatoms. researchgate.net In 2-oxabicyclo[3.3.1]nonane, the CC and BC conformers are of nearly equal strain, while for 2,4-dioxabicyclo[3.3.1]nonane, the BC conformation is calculated to be more stable. researchgate.net
Experimental Methodologies for Conformational Elucidation
The determination of the preferred conformations and the dynamics of conformational equilibria in this compound and its analogues relies heavily on a variety of experimental techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibria
NMR spectroscopy, particularly high-resolution proton (¹H) and carbon-13 (¹³C) NMR, provides a wealth of information about the three-dimensional structure of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), researchers can deduce the predominant conformation and, in many cases, quantify the populations of different conformers in equilibrium.
The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation. In the context of bicyclo[3.3.1]nonane systems, the chemical shifts of specific protons can serve as reliable indicators of the ring conformation and substituent orientation.
For instance, the chemical shift difference between axial and equatorial protons can provide clues about the chair or boat nature of a ring. In a chair conformation, axial and equatorial protons typically have distinct chemical shifts. The presence of sterically compressing groups can lead to significant downfield shifts of nearby protons. For example, in a [3.3.1]oxabicycle, the axial proton at C7 is sterically compressed by the lone-pair electrons of the ether oxygen atom, resulting in a downfield shift compared to the corresponding equatorial proton. acs.org
The analysis of coupling constants (J-values) between adjacent protons is also crucial. The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of protons and, by extension, the conformation of the ring. For example, a large coupling constant between two vicinal protons often indicates a diaxial relationship in a chair conformation. acs.org
In some cases, the study of conformational equilibria requires variable temperature NMR experiments. As the temperature changes, the rate of interconversion between conformers can be altered. At low temperatures, it may be possible to "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and characterization. nih.govrsc.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Bicyclo[3.3.1]nonane Derivatives
| Compound/Fragment | Proton | Conformation | Solvent | Chemical Shift (ppm) | Reference |
| [3.3.1]azabicycle (8) | 5-H | Chair/Chair | - | dq (5.3, 3.0 Hz) | acs.org |
| [3.3.1]oxabicycle (36) | 7-Ha | Chair/Chair | CD3OD | 2.32 | acs.org |
| [3.3.1]oxabicycle (36) | 7-He | Chair/Chair | CD3OD | 1.51 | acs.org |
| 7-alkyl substituted [3.3.1]azabicycle (12) | 7-Ha | Chair/Chair | CDCl3 | 3.02 | acs.org |
| 7-alkyl substituted [3.3.1]azabicycle (14) | 7-Ha | Chair/Chair | CDCl3 | 3.42 | acs.org |
| 7-alkyl substituted [3.3.1]azabicycle (17) | 7-Ha | Chair/Chair | CDCl3 | 3.42 | acs.org |
| Bicyclo[3.3.1]non-3-en-2-one (8) | C4-H (lactol) | - | - | 5.76 | nih.gov |
| Bicyclo[3.3.1]non-3-en-2-one (8) | C7-H (alkene) | - | - | 5.96 | nih.gov |
Computational and Quantum Chemical Approaches to Conformational Landscapes
Semiempirical Methods (e.g., PM3, NDDO, DFTB) in Conformational Modeling
Semiempirical methods, which are simplified versions of ab initio quantum mechanical methods, have proven to be valuable tools for modeling the conformations of bicyclo[3.3.1]nonane derivatives. uni-muenchen.denih.gov These methods, including PM3 (Parametric Model 3), those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, and Density Functional Tight Binding (DFTB), offer a computationally less expensive approach to predict molecular geometries and relative energies of different conformers. uni-muenchen.denih.gov
These methods are parameterized using experimental data to improve their accuracy. uni-muenchen.denih.gov For instance, the PM3 method is a reparameterization of the earlier AM1 (Austin Model 1) method and has been widely used in conformational studies. nih.gov Semiempirical methods have been employed to investigate the conformational preferences of various bicyclo[3.3.1]nonane systems, revealing discrepancies in the results between different levels of theory for even simple structures. researchgate.net For example, while nonempirical calculations suggest the "double chair" (CC) form is most favorable for carbobicyclic structures, they indicate that 3,7-diaza-substituted analogues are more likely to adopt a "chair-boat" (CB) conformation. researchgate.net
Molecular Mechanics (MM) Simulations for Conformational Analysis
Molecular mechanics (MM) simulations provide another powerful and computationally efficient approach to explore the conformational landscape of this compound and its analogues. vu.lt These methods rely on classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.org By systematically varying bond lengths, bond angles, and dihedral angles, MM simulations can identify low-energy conformations and estimate the energy barriers between them.
MM calculations have been used to study the conformational energies and geometries of various bicyclo[3.3.1]nonane derivatives, including those with substituents and heteroatoms. researchgate.net For instance, force-field calculations have indicated that substituents at the C(1) and C(5) positions can influence the C(3)---C(7) separation in the twin-chair conformation. researchgate.net The combination of molecular mechanics with other techniques, such as the generalized Karplus equation for analyzing NMR coupling constants, has been applied to study the conformational preferences in substituted bicyclo[3.3.1]nonan-9-ones. rsc.orgnih.gov
Table 1: Comparison of Conformational Analysis Methods
| Method | Underlying Principle | Computational Cost | Typical Application for Bicyclo[3.3.1]nonanes |
|---|---|---|---|
| Semiempirical (PM3, NDDO, DFTB) | Simplified quantum mechanics with empirical parameters. uni-muenchen.denih.gov | Low to moderate | Predicting relative energies and geometries of conformers, especially for larger systems. researchgate.net |
| Molecular Mechanics (MM) | Classical mechanics using force fields. acs.org | Low | Exploring conformational landscapes, identifying low-energy conformers, and studying substituent effects. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical bonds and interactions. researchgate.net | High | Investigating intramolecular hydrogen and dihydrogen bonding, and other weak interactions influencing conformation. researchgate.netbeilstein-journals.org |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Dihydrogen Bonding)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in molecules to understand chemical bonding and other interactions. researchgate.net This method is particularly useful for identifying and characterizing weak intramolecular interactions, such as hydrogen bonds and dihydrogen bonds, which can play a crucial role in determining the conformational preferences of molecules like this compound. researchgate.netbeilstein-journals.org
QTAIM analysis has been applied to various bicyclo[3.3.1]nonane derivatives to elucidate the nature of intramolecular interactions. For example, it has been used to study the "hockey sticks" effect in dithia derivatives, where H···H and S···S interactions are significant factors in the relative stability of conformers. researchgate.net In protonated 3-azabicyclo[3.3.1]nonane, QTAIM analysis has revealed the presence of a dihydrogen bond with significant covalent character, contributing to an energy lowering of 4.24 kcal mol−1. rsc.orgnih.gov The theory has also been instrumental in confirming the presence of intramolecular hydrogen bonds in various systems by analyzing the topological properties of the electron density at the bond critical points. bgu.ac.ild-nb.info
Stereochemical Implications of this compound Structure
The rigid, bridged structure of this compound has significant stereochemical implications. The presence of the hydroxyl group at the C3 position introduces a stereocenter, leading to the possibility of endo and exo isomers. The conformational preference of the bicyclic system directly influences the spatial orientation of this hydroxyl group and other substituents, which in turn affects the molecule's reactivity and interactions with other molecules.
The stereochemistry of the bicyclo[3.3.1]nonane framework is crucial in the synthesis of complex natural products. iucr.orgiucr.org The rigid scaffold allows for precise control over the spatial arrangement of functional groups, which is essential for achieving desired biological activities. For instance, the stereochemistry and ring conformation of azabicyclo[3.3.1]nonanes are critical determinants of their biological importance. researchgate.net The study of transannular reactions in bicyclo[3.3.1]nonane derivatives has also highlighted the strong dependence of reactivity on the stereochemistry of the system. oregonstate.edu
Influence of Substituents and Heteroatoms on Bicyclo[3.3.1]nonane Conformational Preferences
The conformational equilibrium of the bicyclo[3.3.1]nonane system is highly sensitive to the presence of substituents and heteroatoms. vu.ltnih.gov While the unsubstituted parent compound prefers a chair-chair conformation, substitution can shift this preference towards a boat-chair or even a boat-boat conformation. vu.lt
The positions of substituents have a profound impact. For example, substitution at the 3- and 7-positions has the strongest influence. vu.lt An axial substituent at the 3- or 7-position can force the substituted cyclohexane ring into a boat conformation to alleviate steric strain. vu.lt Similarly, the introduction of heteroatoms into the bicyclic framework can lead to significant conformational changes. For instance, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, lone pair-lone pair repulsion between the sulfur atoms at the 3 and 7 positions in the chair-chair conformer leads to a preference for the boat-chair conformation, a phenomenon known as the "Hockey Sticks" effect. rsc.orgnih.gov In contrast, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions favor the chair-chair conformer. rsc.orgnih.gov
Table 2: Influence of Substituents/Heteroatoms on Bicyclo[3.3.1]nonane Conformation
| Compound/Substituent | Predominant Conformation | Key Influencing Factor | Reference |
|---|---|---|---|
| Unsubstituted Bicyclo[3.3.1]nonane | Chair-Chair (CC) | Inherent stability of the chair form. | vu.lt |
| 3-axial or 7-axial substituent | Boat-Chair (BC) | Avoidance of 1,3-diaxial steric interactions. | vu.lt |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Boat-Chair (BC) | Lone pair-lone pair repulsion ("Hockey Sticks" effect). | rsc.orgnih.gov |
| 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | Chair-Chair (CC) | Stabilizing LP-N–C–S stereoelectronic interactions. | rsc.orgnih.gov |
| Protonated 3-Azabicyclo[3.3.1]nonane | - | Formation of a dihydrogen bond. | rsc.orgnih.gov |
Carbon-Carbon Bond Formation Strategies for Bicyclo[3.3.1]nonane Core Construction
The construction of the bicyclo[3.3.1]nonane skeleton is often achieved through annulation strategies involving cyclohexanone (B45756) derivatives. These methods, which include Michael additions and aldol (B89426) condensations, have been historically significant in building the bicyclic core. ucl.ac.uk
Annulation of cyclohexanone derivatives represents a foundational approach to the synthesis of the bicyclo[3.3.1]nonane skeleton. ucl.ac.ukresearchgate.net These reactions typically involve the reaction of a cyclohexanone with an α,β-unsaturated ketone or aldehyde to form the bicyclic system. nih.gov For instance, the reaction of cyclohexanones with these unsaturated compounds can yield a bicyclo[3.3.1]nonane with a ketone at a bridgehead position. nih.gov A similar strategy involves the annulation of a β-keto ester with acrolein in the presence of a catalyst like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to produce the bicyclic structure. nih.gov
A notable example is the Michael addition of 5,5-dimethylcyclohexane-1,3-dione (B117516) with two equivalents of butenone, which results in a tetraketone. This intermediate then undergoes two subsequent Robinson annulations under acidic conditions to form a bicyclononane framework fused to a six-membered ring. researchgate.net
Table 1: Examples of Cyclohexanone Annulation Reactions
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanone, α,β-unsaturated aldehyde/ketone | - | Bicyclo[3.3.1]nonane with bridgehead ketone | - | nih.gov |
| β-keto ester, Acrolein | TMG (catalytic) | Bicyclo[3.3.1]nonane derivative | - | nih.gov |
| 5,5-Dimethylcyclohexane-1,3-dione, Butenone (2 equiv.) | Acidic conditions | Fused bicyclononane framework | - | researchgate.net |
Tandem reactions that combine Michael additions with other cyclization steps are powerful tools for constructing the bicyclo[3.3.1]nonane core efficiently. These cascades can involve successive Michael additions or a Michael addition followed by an aldol or Claisen condensation. nih.govrsc.org
For example, a β,γ-unsaturated bicyclo[3.3.1]nonenone can be synthesized from 2-cyclohexenone through two consecutive Michael additions. nih.gov In some cases, a one-pot operation can lead to a mixture of annulation products. rsc.org Another strategy involves an alkylative dearomatization-annulation methodology, which has been successfully used in the total synthesis of clusianone. nih.govrsc.org This involved reacting a cyclohexenone derivative with an acrylate (B77674) to form an annulation precursor, which was then treated with potassium carbonate and tetrabutylammonium (B224687) bromide (TBAB) to yield the bicyclic system. nih.gov
A tandem Michael addition–Claisen condensation cascade has also been reported. When attempting to synthesize oxetane (B1205548) derivatives from acetylenic ω-ketoesters using TBAF, a surprising rearrangement occurred when the base was switched to tBuOK, leading to a tricyclic derivative containing the bicyclo[3.3.1]nonane core in 42% yield. nih.govrsc.org
Table 2: Tandem Michael Addition and Cascade Cyclizations
Organometallic reagents and catalysts offer unique pathways for the stereocontrolled synthesis of complex bicyclic structures like bicyclo[3.3.1]nonanes. researchgate.netrsc.org Palladium-catalyzed reactions, in particular, have been employed to construct these frameworks. For instance, a highly enantioselective [3.3.1] bicyclic ketal was synthesized in one pot from 2-hydroxyphenylboronic acid and an enone using a Pd(II) catalyst in an asymmetric cascade reaction. rsc.org Organometallic chemistry provides a powerful tool for achieving synthetic targets with high stereocontrol. rsc.org
Liebeskind and coworkers have demonstrated a unique application of a Michael-like addition using an organometallic enantiomeric scaffold. They utilized a TpMo(CO)₂(5-oxo-η³-pyridinyl) complex to create a methylketone via a Wacker reaction. This precursor then underwent a 1,5-Michael-like bond-forming reaction promoted by KOSiMe₃. nih.gov
Table 3: Organometallic-Mediated Carbocyclizations
| Starting Materials | Catalyst/Reagent | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxyphenylboronic acid, Enone | Pd(II) catalyst | Asymmetric cascade reaction | Enantioselective [3.3.1] bicyclic ketal | rsc.org |
| TpMo(CO)₂(5-oxo-η³-pyridinyl) complex | KOSiMe₃ | 1,5-Michael-like addition | Bicyclic system | nih.gov |
Intramolecular aldol condensations are a cornerstone for synthesizing the bicyclo[3.3.1]nonane core, often as part of a tandem sequence. rsc.org Base-promoted tandem Michael addition-intramolecular aldolizations are well-documented. nih.gov For example, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by piperidine or TBAF, affords high yields of bicyclo[3.3.1]nonenols. nih.govrsc.org
Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also been reported. Nicolaou's group demonstrated that treating a diketone with methyl acrolein in the presence of TfOH or TMSOTf led to a bicyclic product in 63% yield through a Michael addition followed by an intramolecular aldolization. nih.govrsc.org Furthermore, the synthesis of the prenylated bicyclononane core of various phloroglucinol (B13840) natural products has been extensively studied using base-promoted intramolecular aldolization. nih.gov DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation have been key steps in synthesizing bicyclo[3.3.1]nonan-9-one cores of natural products like garsubellin A and hyperforin. nih.govrsc.org
Table 4: Intramolecular Aldol Condensation Approaches
The Diels-Alder reaction provides a powerful method for constructing six-membered rings and has been applied to the synthesis of bicyclo[3.3.1]nonane analogues. rsc.orgresearchgate.net This cycloaddition strategy can establish the bicyclic framework with good stereocontrol. For example, Diels-Alder reactions of cross-conjugated ketones bearing an oxa-spiro-ring with simple dienes have been shown to afford adducts with high π-facial selectivity under mild conditions. researchgate.net
Amino siloxy dienes have also been shown to readily undergo [4+2] cycloadditions with a range of electron-deficient dienophiles under mild conditions, producing the corresponding adducts in high yields and with complete regioselectivity. researchgate.net These cycloadducts serve as versatile intermediates for further synthetic transformations. researchgate.net
Table 5: Diels-Alder Reaction Strategies
| Diene | Dienophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Cross-conjugated ketone with oxa-spiro-ring | Simple dienes | Mild | Bicyclo[3.3.1]nonane analogue | High π-facial | researchgate.net |
| Amino siloxy diene | Electron-deficient dienophile | Mild | [4+2] cycloadduct | High regioselectivity | researchgate.net |
Discovered by Effenberger in 1984, this methodology provides an efficient route to bicyclo[3.3.1]nonane systems through the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. nih.govrsc.org This versatile strategy has been utilized by several research groups to synthesize various target molecules containing the bicyclic core. nih.govrsc.org
For instance, Stoltz and coworkers applied this strategy to a functionalized cyclohexanone enol ether, obtaining the desired bicyclic compound in 36–55% yield, which was a key intermediate for the synthesis of the bicyclic core of garsubellin A. nih.govrsc.org Simpkins' group also conducted detailed studies on the efficacy of Effenberger-type cyclizations in the total synthesis of PPAPs like garsubellin A, clusianone, and nemorosone. rsc.org They found that for hindered substrates, a methyl enol ether is the best choice. nih.govrsc.org In the synthesis of clusianone, a substituted methyl enol ether was subjected to Effenberger cyclization conditions to yield the bicyclic core, which was then converted to racemic clusianone in 90% yield. rsc.org
Conditions have been found for the successful Effenberger α,α'-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone silyl (B83357) enol ethers with malonyl chloride to give the corresponding bicyclo[3.3.1]nonane-trione in 35% yield. nih.gov
Table 6: Effenberger-Type Cyclizations
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Methoxy-1-cyclohexene, Malonyl dichloride | - | Bicyclo[3.3.1]nonane core | - | nih.govrsc.org |
| Functionalized cyclohexanone enol ether, Malonyl dichloride | - | Bicyclic intermediate for garsubellin A | 36-55% | nih.govrsc.org |
| Substituted methyl enol ether, Malonyl dichloride | Effenberger cyclization conditions | Racemic clusianone | 90% | rsc.org |
| 3,3-Dimethyl-2,4,6-triprenyl cyclohexanone silyl enol ether, Malonyl chloride | Lewis acid | Bicyclo[3.3.1]nonane-trione | 35% | nih.gov |
Visible Light-Driven Cyclizations
The application of visible light in conjunction with photoredox catalysts has emerged as a powerful and sustainable approach for the synthesis of complex organic molecules. nih.govrsc.org This methodology relies on a photoredox catalyst that efficiently transfers light energy to reacting molecules through a redox-neutral pathway, proceeding via single electron transfer (SET) to activate the molecules. nih.govrsc.org
While direct visible-light-driven cyclizations to form the core this compound are not extensively documented in the provided results, the principles of this strategy are well-established for constructing related bicyclic systems. nih.govrsc.org For instance, Weiqing Xie and coworkers have demonstrated the use of visible light to synthesize polycyclic benzo[d] nih.govoxazocine and hybrid flavonoids. nih.gov These reactions highlight the potential for developing analogous intramolecular cyclizations of appropriately functionalized acyclic precursors to construct the bicyclo[3.3.1]nonane skeleton. The key would be the design of a substrate susceptible to a photoredox-catalyzed radical cyclization to form the characteristic bridged ring system.
Stereoselective and Enantioselective Synthetic Approaches
The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives is of significant interest due to their application as chiral ligands and intermediates in the synthesis of complex natural products. rsc.orglzu.edu.cn
Organocatalysis has become a cornerstone for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. lzu.edu.cnresearchgate.net These methods often employ chiral secondary or primary amines to catalyze cascade reactions, constructing the bicyclic core with high stereocontrol. nih.govresearchgate.net For example, a secondary amine can catalyze a cascade Michael-Henry reaction to produce highly functionalized bicyclo[3.3.1]nonanone products. researchgate.net Similarly, a cyclohexanediamine-derived primary amine organocatalyst has been successfully used in the intramolecular Michael addition of prochiral cyclohexanone derivatives to afford bicyclic products with three stereogenic centers as single diastereoisomers and in high enantioselectivity. nih.gov
Transition metal catalysis also plays a crucial role. For instance, a rhenium complex, [ReBr(CO)3(thf)], has been shown to catalyze the intramolecular condensation for the synthesis of a bicyclo[3.3.1]nonane-dione. researchgate.net
The desymmetrization of prochiral or meso substrates is an efficient strategy for the enantioselective and diastereoselective synthesis of complex molecules. acs.org This approach has been successfully applied to the construction of the bicyclo[3.3.1]nonane skeleton. lzu.edu.cnresearchgate.netnih.gov
A notable example is the organocatalytic intramolecular Michael addition to α,β-unsaturated esters. nih.gov Prochiral cyclohexanone derivatives, when treated with a primary amine organocatalyst, undergo desymmetrization to yield enantioenriched 2-azabicyclo[3.3.1]nonane derivatives. nih.gov This method provides the bicyclic products, which possess three stereogenic centers, in good yields and high enantiomeric excess (83–99% ee). nih.gov
Another powerful strategy involves the co-catalyzed desymmetrization of vinyl-bromide-tethered cyclohexanones using a combination of palladium and 4-hydroxyproline. acs.org This approach has been instrumental in the enantioselective total synthesis of complex natural products containing the bicyclo[3.3.1]nonane core. acs.org
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single enantiomer of a product. princeton.edu This process involves the concurrent racemization of the starting material and a kinetic resolution, where one enantiomer reacts faster than the other. princeton.edu
A key application of DKR in the synthesis of bicyclo[3.3.1]nonane systems is the catalytic asymmetric hydrogenation of an exocyclic γ,δ-unsaturated β-ketoester. sioc-journal.cn This strategy, combined with an intramolecular arylation, has been employed for the concise and enantioselective construction of the pyridine-fused chiral bicyclo[3.3.1]nonane skeleton found in natural products like (+)-huperzine A. sioc-journal.cn The DKR process, in this case, allows for the efficient formation of the desired chiral core structure. sioc-journal.cn
Reduction Methodologies for this compound Synthesis
The reduction of a ketone precursor, bicyclo[3.3.1]nonan-3-one, is a direct and common method for the synthesis of this compound. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions.
Catalytic hydrogenation is a widely used method for the reduction of ketones to alcohols. In the context of bicyclo[3.3.1]nonan-3-one derivatives, this method can be highly stereoselective. For instance, the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium complex catalyst, such as RuCl[(S)-BINAP], selectively yields the endo-3-hydroxy derivative with high enantioselectivity (up to 99% ee). This method is noted for its cost-effectiveness and suitability for large-scale production. google.com
The choice of metal catalyst can significantly influence the selectivity of the hydrogenation. Studies on 7-methylbicyclo[3.3.1]non-6-en-3-one have shown that different Group VIII metal catalysts lead to different product distributions. oup.com While palladium catalysts can promote reductive cyclization, ruthenium and platinum catalysts tend to give the saturated ketone. oup.com Nickel and other noble metals can produce a mixture of the saturated ketone and the corresponding alcohol, 7-methylbicyclo[3.3.1]non-6-en-3-endo-ol. oup.com These findings underscore the importance of catalyst selection in achieving the desired reduction product.
Table 1: Catalytic Hydrogenation of 7-methylbicyclo[3.3.1]non-6-en-3-one (2) Data represents product composition after 50% conversion of the starting material. oup.com
| Catalyst | Product 1: 7-endo-methylbicyclo[3.3.1]nonan-3-one (3) (%) | Product 2: 7-methylbicyclo[3.3.1]non-6-en-3-endo-ol (4) (%) | Product 3: 1-adamantanol (B105290) (5) (%) | Solvent |
| Ru | 100 | 0 | 0 | Cyclohexane |
| Pt | 100 | 0 | 0 | Cyclohexane |
| Ni | 40 | 60 | 0 | Cyclohexane |
| Os | 90 | 10 | 0 | Cyclohexane |
| Ir | 60 | 40 | 0 | Cyclohexane |
| Pd | 0 | 0 | 100 | Cyclohexane |
| Rh | 100 | 0 | 0 | Cyclohexane |
| Rh | - | - | - | Ethanol (also detected product 5) |
| Co | 0 | 100 | 0 | Cyclohexane |
Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), LiAlH(OtBu)3)
Metal hydride reductions are a common and effective method for the synthesis of this compound from its ketone precursor. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substitution pattern of the bicyclic framework.
Sodium Borohydride (NaBH4):
Sodium borohydride is a mild reducing agent frequently used for this transformation. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol (B129727) at 0°C yields endo-9-benzyl-9-azathis compound. google.com This reagent is also used in the synthesis of other heteroanalogues, such as endo-9-azathis compound, which can be further functionalized. smolecule.com The reduction of bicyclo[3.3.1]nonane-3,7-diones with sodium borohydride can lead to the formation of oxaadamantane derivatives. publish.csiro.au
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3):
Lithium tri-tert-butoxyaluminum hydride is a bulkier and more selective reducing agent compared to lithium aluminum hydride (LiAlH4). masterorganicchemistry.compdvpmtasgaon.edu.in Its steric hindrance can influence the stereoselectivity of the reduction. While LiAlH4 is a powerful, non-selective reducing agent for various functional groups, LiAlH(OtBu)3 offers more controlled reductions, particularly for converting acid chlorides to aldehydes. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com In the context of bicyclo[3.3.1]nonane systems, LiAlH(OtBu)3 has been employed in the synthesis of polyprenylated acylphloroglucinol models, yielding bicyclo[3.3.1]nonan-9-one derivatives in high yields through intramolecular aldol condensation. nih.gov This highlights its utility in complex synthetic sequences involving the bicyclo[3.3.1]nonane core.
Table 1: Metal Hydride Reductions in the Synthesis of this compound and Derivatives
| Reducing Agent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH4) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | endo-9-Benzyl-9-azathis compound | Mild conditions, good yield for endo isomer. | google.com |
| Sodium Borohydride (NaBH4) | Bicyclo[3.3.1]nonane-3,7-dione | Oxaadamantane derivative | Leads to further cyclization. | publish.csiro.au |
| LiAlH(OtBu)3 | Appropriate precursors for polyprenylated acylphloroglucinols | Bicyclo[3.3.1]nonan-9-one derivative | Selective reduction in the presence of other functional groups, high yield. | nih.gov |
Electroreductive Methods
While less common than metal hydride reductions, electroreductive methods offer an alternative pathway for the synthesis of this compound and its derivatives. These methods utilize an electric current to facilitate the reduction of a ketone to an alcohol. The specific conditions of the electrolysis, such as the electrode material, solvent, and supporting electrolyte, can influence the efficiency and stereoselectivity of the reaction. Research in this area is ongoing to explore the full potential of electroreductive methods for the synthesis of these bicyclic alcohols.
Synthesis of Heteroanalogues of this compound
The bicyclo[3.3.1]nonane framework can be modified by replacing one or more carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur. These heteroanalogues often exhibit unique chemical and biological properties.
Azabicyclo[3.3.1]nonane Derivatives
Azabicyclo[3.3.1]nonane derivatives, particularly those with a hydroxyl group, are of significant interest in medicinal chemistry. nih.gov The synthesis of these compounds often starts from readily available precursors and involves key cyclization and reduction steps.
A common route to 9-azathis compound derivatives involves the reduction of the corresponding 9-azabicyclo[3.3.1]nonan-3-one. google.com For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced with sodium borohydride to yield the endo-alcohol. google.com The benzyl (B1604629) protecting group can subsequently be removed via hydrogenation. google.com Another approach involves the use of ruthenium complex catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives, which can provide high selectivity for the endo isomer. google.com The synthesis of the parent 9-azabicyclo[3.3.1]nonan-3-one can be achieved through a Mannich-type reaction involving glutaraldehyde, benzylamine, and 3-oxopentanedioic acid. google.comorgsyn.org
Oxabicyclo[3.3.1]nonane Derivatives
Oxabicyclo[3.3.1]nonane derivatives are another important class of heteroanalogues. Their synthesis can be achieved through various strategies, including domino reactions and Prins cyclizations.
One method involves an organocatalytic domino Michael-hemiacetalization-Michael reaction to produce functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov These can be further converted to other 3-oxabicyclo[3.3.1]nonane derivatives. nih.gov Another approach utilizes a Lewis acid-mediated domino sequence of a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation to give benzoannelated oxabicyclo[3.3.1]nonane derivatives. nih.gov Additionally, the reduction of bicyclo[3.3.1]nonane-3,7-diones with sodium borohydride can lead to the formation of oxaadamantane derivatives, which contain the oxabicyclo[3.3.1]nonane core. publish.csiro.au
Thiabicyclo[3.3.1]nonane Derivatives
The synthesis of thiabicyclo[3.3.1]nonane derivatives often begins with the addition of a sulfur-containing reagent to a suitable diene. A key intermediate in the synthesis of many 9-thiabicyclo[3.3.1]nonane derivatives is 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which is prepared by the reaction of sulfur dichloride with 1,5-cyclooctadiene (B75094). orgsyn.orgnih.gov This dichloro derivative serves as a versatile scaffold for nucleophilic substitution reactions. nih.gov For example, hydrolysis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane yields (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org This diol can then be oxidized to 9-thiabicyclo[3.3.1]nonane-2,6-dione, another important intermediate for further functionalization. orgsyn.org
Table 2: Synthesis of Heteroanalogues of this compound
| Heteroanalogue Class | Synthetic Strategy | Starting Materials/Key Intermediates | Reference |
|---|---|---|---|
| Azabicyclo[3.3.1]nonane | Reduction of azabicyclo[3.3.1]nonan-3-one | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, Sodium borohydride | google.com |
| Oxabicyclo[3.3.1]nonane | Domino Michael-hemiacetalization-Michael reaction | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals | nih.gov |
| Thiabicyclo[3.3.1]nonane | Addition of sulfur dichloride to 1,5-cyclooctadiene and subsequent functionalization | 1,5-Cyclooctadiene, Sulfur dichloride | orgsyn.orgnih.gov |
Retrosynthetic Analysis and Strategic Disconnections in this compound Synthesis
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections."
A primary disconnection for this compound is the C-O bond of the alcohol, leading back to the corresponding ketone, bicyclo[3.3.1]nonan-3-one. This ketone is a common synthetic intermediate. Further disconnections of the bicyclo[3.3.1]nonan-3-one can be envisioned. One strategic disconnection involves breaking the two C-C bonds formed in a Robinson annulation, leading back to a cyclohexanone derivative and a suitable four-carbon synthon like methyl vinyl ketone.
Another powerful retrosynthetic strategy involves considering the bicyclo[3.3.1]nonane core as arising from a transannular reaction of a cyclooctane (B165968) precursor. For example, an appropriately substituted cyclooctene (B146475) could undergo an intramolecular cyclization to form the bicyclic system.
The oxidation of 7-(hydroxymethyl)this compound to bicyclo[3.3.1]nonane-3,7-dione suggests a retrosynthetic path where the dione (B5365651) can be seen as a precursor to various functionalized bicyclo[3.3.1]nonane derivatives. acs.orgresearcher.life The synthesis of this dione from 2-adamantanone (B1666556) via a lactone intermediate provides another retrosynthetic pathway to the bicyclo[3.3.1]nonane skeleton. researcher.life
These retrosynthetic strategies guide the design of synthetic routes, allowing for the efficient construction of the bicyclo[3.3.1]nonane framework from simpler starting materials. The choice of a particular disconnection strategy will depend on the desired substitution pattern and the availability of starting materials.
Reactivity and Reaction Mechanisms of Bicyclo 3.3.1 Nonan 3 Ol and Its Framework
Transannular Reactions and Intramolecular Rearrangements within the Bicyclo[3.3.1]nonane System
The proximity of the C-3 and C-7 positions in the bicyclo[3.3.1]nonane system allows for transannular interactions, which are a hallmark of its reactivity. These interactions can lead to hydride and substituent migrations, as well as skeletal rearrangements under both acidic and basic conditions.
Transannular hydride shifts are a notable feature of the bicyclo[3.3.1]nonane system, often occurring to relieve steric strain or to form more stable intermediates. These migrations have been observed in various reactions and are influenced by the conformation of the bicyclic framework.
A specific example of a transannular hydride shift is the degenerate base-catalyzed rearrangement of exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one, which proceeds via a specific 1,5-transannular hydride shift stir.ac.ukstir.ac.uk. While this example does not involve bicyclo[3.3.1]nonan-3-ol directly, it highlights the inherent capability of the bicyclo[3.3.1]nonane skeleton to undergo such intramolecular hydrogen transfers. These shifts are believed to occur after the rate-determining step in certain solvolysis reactions, indicating the formation of an intermediate carbocation that is susceptible to rearrangement oup.com. The propensity for these migrations is attributed to the conformational mobility of the medium-sized ring within the bicyclic system oregonstate.edu.
Substituent migrations, although less common than hydride shifts, can also occur within the bicyclo[3.3.1]nonane framework, particularly when driven by the formation of a more stable carbocation or the relief of steric hindrance.
The acid-promoted rearrangement of the bicyclo[3.3.1]nonane skeleton to the thermodynamically more stable adamantane (B196018) core is a well-documented and synthetically useful transformation. This rearrangement is typically initiated by the formation of a carbocation within the bicyclo[3.3.1]nonane framework, which then undergoes a series of intramolecular bond reorganizations.
For instance, trifluoromethanesulfonic acid and other electrophiles can promote the formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one nih.govucla.edu. The proposed mechanism involves the protonation of one of the exocyclic double bonds to form a tertiary carbocation. A subsequent transannular cyclization leads to the formation of the adamantyl cation, which can then be trapped by a variety of nucleophiles ucla.edu. This process provides a powerful method for the construction of highly substituted adamantane derivatives nih.govucla.edu.
A similar acid-catalyzed cyclization has been utilized in the total synthesis of Plukenetione A, where a bicyclo[3.3.1]nonane derivative undergoes rearrangement to form the adamantane scaffold nih.gov. The reaction is often facilitated by strong Brønsted acids like triflic acid, which promote dehydration and subsequent carbon-carbon bond formation to yield the adamantane core nih.gov.
Table 1: Examples of Acid-Promoted Rearrangements to Adamantane Cores
| Starting Material | Acid Catalyst | Product | Reference |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid | Substituted adamantanone | nih.govucla.edu |
| Bicyclo[3.3.1]nonane diene derivative | Triflic acid | Adamantane scaffold of Plukenetione A | nih.gov |
Base-induced rearrangements within the bicyclo[3.3.1]nonane system are also known, often proceeding through different mechanisms than their acid-promoted counterparts. These reactions can involve enolate intermediates and transannular cyclizations.
An example of a base-induced rearrangement is the degenerate base-catalyzed rearrangement of exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one, which, as previously mentioned, involves a specific 1,5-transannular hydride shift stir.ac.ukstir.ac.uk. Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals can lead to the formation of 6-hydroxybicyclo[3.3.1]nonane-2,9-diones, and in some cases, the relative configuration of the product can be controlled by the choice of base and solvent rsc.org. Furthermore, base-catalyzed intramolecular aldol (B89426) reactions have been employed in the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones nih.gov.
Transformations of the Hydroxyl Group and Ring System
The hydroxyl group of this compound is a versatile functional handle that allows for a variety of transformations, including oxidation to the corresponding ketone and derivatization to form ethers and esters.
The oxidation of the secondary alcohol, this compound, to the corresponding ketone, bicyclo[3.3.1]nonan-3-one, is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often referred to as the Jones reagent, which is prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid libretexts.orglibretexts.orgwikipedia.org. Other chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) and Collins reagent (CrO₃(pyridine)₂) are also effective and often offer milder reaction conditions libretexts.orgwikipedia.org.
Alternative oxidation methods that avoid the use of toxic chromium reagents include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, and the Dess-Martin periodinane oxidation wikipedia.org. These methods are known for their mild conditions and high yields. A specific example within the bicyclo[3.3.1]nonane system is the oxidation of 7-(hydroxymethyl)this compound to bicyclo[3.3.1]nonane-3,7-dione, demonstrating that the hydroxyl group at the 3-position is readily oxidized acs.org.
Table 2: Common Reagents for the Oxidation of Secondary Alcohols
| Reagent | Description | Typical Byproducts |
| Jones Reagent (H₂CrO₄) | Prepared from CrO₃ and H₂SO₄ in acetone/water. | Cr(III) species |
| Pyridinium Chlorochromate (PCC) | A milder version of chromic acid. | Cr(IV) species, pyridinium chloride |
| Swern Oxidation | Uses dimethyl sulfoxide, oxalyl chloride, and a hindered base. | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride |
| Dess-Martin Periodinane | A hypervalent iodine compound. | Spent periodinane |
The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and ethers, to modify its properties or to serve as a precursor for further synthetic transformations.
Esterification: The formation of esters from this compound can be achieved through standard esterification procedures, such as reaction with a carboxylic acid in the presence of an acid catalyst, or with an acyl chloride or anhydride (B1165640) in the presence of a base. An example is the synthesis of endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester, where the hydroxyl group is present alongside a carbamate (B1207046) group, indicating the compatibility of the alcohol with such functionalizations google.com.
Etherification: The synthesis of ethers from this compound can be accomplished via reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. Etherification has been used in the synthesis of bicyclo[3.3.1]nonane-steroid derivatives, demonstrating the utility of this transformation in creating more complex molecules researchgate.net.
Mechanistic Investigations of Key Reactions
The rigid yet conformationally dynamic structure of the bicyclo[3.3.1]nonane framework provides a unique scaffold for studying complex reaction mechanisms. Detailed investigations into these pathways are crucial for controlling reaction outcomes and designing novel synthetic routes.
Analysis of Kinetic versus Thermodynamic Control in Cyclization Processes
The formation of the bicyclo[3.3.1]nonane skeleton through cyclization reactions often yields multiple stereoisomers, the distribution of which can be dictated by either kinetic or thermodynamic factors. Understanding this control is essential for achieving stereoselectivity.
In Robinson annulation reactions used to form bicyclo[3.3.1]nonane systems, the stereochemistry at the one-carbon bridge is subject to kinetic control. acs.org Studies have shown that for reactions conducted under typical base-catalyzed conditions, the major diastereomer formed is the one where the substituent on the one-carbon bridge is oriented anti to the β-keto ester or amide unit introduced during the annulation. acs.org This preference indicates that the anti product is formed faster.
However, it has been demonstrated that thermodynamic control can favor the syn isomer. acs.orgrsc.org For instance, in the formation of bicyclo[3.3.1]nonenols from carvone, while the anti-product is typically the major, kinetically-controlled product, the syn isomer becomes the dominant product under conditions that allow for equilibration, such as refluxing in methanolic potassium hydroxide. rsc.org This reversal is achieved through a base-catalyzed epimerization, which allows the initially formed kinetic product to convert to the more stable thermodynamic product. acs.org The ability to switch between kinetic and thermodynamic control by altering reaction conditions (e.g., temperature, base concentration, reaction time) provides a powerful tool for stereoselective synthesis. acs.org
| Reaction Type | Kinetic Product | Thermodynamic Product | Conditions Favoring Kinetic Control | Conditions Favoring Thermodynamic Control |
|---|---|---|---|---|
| Robinson Annulation | anti isomer | syn isomer | Standard base-catalyzed conditions | Forcing conditions, excess base (allowing epimerization) acs.org |
| Condensation with Carvone | anti isomer | syn isomer | Standard condensation conditions | Reflux in methanolic KOH rsc.org |
Elucidation of Radical Pathways in Bicyclo[3.3.1]nonane Chemistry
Radical cyclizations represent a significant strategy for constructing the bicyclo[3.3.1]nonane framework, often proceeding through transannular reactions. These pathways involve the formation of a radical species that subsequently attacks another part of the molecule to form the bicyclic system.
A common method involves the generation of a radical on a side chain attached to a cyclooctene (B146475) ring. For example, the reduction of cyclooctenylmethyl bromide with tributyltin hydride (Bu3SnH) generates a cyclooctenylmethyl radical, which undergoes transannular cyclization to yield the bicyclo[3.3.1]nonane skeleton. researchgate.net Similarly, radical-initiated reduction of 3-allylhex-5-enyl bromide with tributylstannane can lead to bicyclic products, although in this specific case, the formation of bicyclo[3.3.1]nonane was not observed, suggesting that the specific structure of the radical precursor is critical. rsc.org
Further studies have demonstrated that the radical cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane with various polyfluoroalkyl iodides proceeds selectively to form noradamantane derivatives. researchgate.net Density functional theory (DFT) computations have shown that the formation of these noradamantane products through the cyclization of diene with an electrophilic trifluoromethyl radical is under kinetic control. researchgate.net Another approach involves a sequential intermolecular and intramolecular radical Michael addition, which has been used to achieve a stereoselective synthesis of functionalized chiral bicyclo[3.3.1]nonanes starting from (S)-carvone. rsc.org
Computational Studies of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving the bicyclo[3.3.1]nonane framework. These studies provide insights into transition state geometries, activation energies, and the electronic factors governing reactivity and selectivity.
DFT calculations have been employed to explore the origin of kinetic versus thermodynamic control in reactions such as the hydroboration of allenes with 9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov These studies can locate the transition states for both the initial hydroboration step and subsequent isomerization pathways, like nih.govoregonstate.edu-boratropic shifts, explaining why one product is formed faster (kinetic) while another may be more stable (thermodynamic). nih.gov
Computational analysis has also been used to elucidate the chemoselectivity of radical cyclizations. For instance, DFT computations revealed that the selective formation of noradamantane derivatives from the reaction of 3,7-dimethylenebicyclo[3.3.1]nonane with electrophilic radicals is a kinetically controlled process. researchgate.net Furthermore, quantum chemical calculations have been applied to understand non-covalent interactions within the bicyclic structure, such as the dihydrogen bond formed in protonated 3-aza-bicyclo[3.3.1]nonane, which has a significant covalent character and results in an energy lowering of 4.24 kcal mol⁻¹. rsc.orgnih.gov These theoretical insights are crucial for rationalizing experimental observations and predicting the outcomes of new reactions.
Electrochemistry and its Applications in Bicyclo[3.3.1]nonane Reactivity
The electrochemical properties of bicyclo[3.3.1]nonane derivatives, particularly those containing redox-active functional groups, have been explored for applications in electrocatalysis and sensing. The rigid bicyclic structure can influence the electrochemical behavior of these functional groups.
Derivatives such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) are highly active nitroxyl (B88944) radicals whose electrochemical properties have been investigated. dntb.gov.ua These compounds are known to electrochemically oxidize substrates like thiols. The bicyclic structure contributes to their high activity compared to typical monocyclic nitroxyl radicals like 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO). The structural effects of the bicyclo[3.3.1]nonane framework on the electrochemical reduction of keto derivatives have also been a subject of study. The unique geometry imposed by the bicyclic system can affect the reduction potentials and the stability of the resulting radical anions.
Reactivity Studies of Functionalized Bicyclo[3.3.1]nonane Derivatives
The introduction of functional groups onto the bicyclo[3.3.1]nonane scaffold opens up a vast area of chemical reactivity, allowing for the synthesis of complex molecules and materials. The inherent structure of the bicyclic core often directs the stereochemical outcome of these reactions.
A wide variety of 3- and 3,7-substituted bicyclo[3.3.1]nonanes have been prepared from versatile precursors like endo-7-aminomethyl-bicyclo[3.3.1]nonan-3-one, with subsequent reactions generally proceeding in high yield. acs.org The reactivity of these substituted derivatives allows for the creation of numerous new compounds, including amines, nitriles, and alkenes. acs.org
Other studies have focused on specific functionalities. For example, the synthesis of 2,4-dione derivatives has been achieved through the oxidation of 2,2-ethylenedioxy-4-phenylthiobicyclo[3.3.1]nonanes. oup.com The reactivity of β-alkoxy enone systems within the bicyclo[3.3.1]nonane core is also of interest, particularly for the synthesis of precursors to Polyprenylated Acylphloroglucinols (PPAPs). iucr.org Additionally, bicyclo[3.3.1]nonane-steroid hybrid molecules have been synthesized, demonstrating the utility of the bicyclic framework as a scaffold for creating complex, potentially bioactive compounds. ichem.md The Suzuki coupling reaction has also been employed to synthesize substituted alkenes of bicyclo[3.3.1]nonane, further expanding the diversity of accessible derivatives. researchgate.net
| Starting Material Type | Reaction Type | Product Type | Reference |
|---|---|---|---|
| endo-7-Aminomethyl-bicyclo[3.3.1]nonan-3-one | Wolff-Kishner reduction | endo-3-Bicyclo[3.3.1]nonylmethylamine | acs.org |
| Bicyclo[3.3.1]non-3-en-2-ones | NCS oxidation of phenylthio derivatives | Bicyclo[3.3.1]nonane-2,4-diones | oup.com |
| Estradiol (B170435) or Estrone | Multi-step synthesis including cyclization | Bicyclo[3.3.1]nonane-steroid derivatives | ichem.md |
| (S)-carvone derivative | Sequential radical Michael additions | Functionalized chiral bicyclo[3.3.1]nonanes | rsc.org |
Advanced Spectroscopic and Analytical Methods in Bicyclo 3.3.1 Nonan 3 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure and conformational behavior of Bicyclo[3.3.1]nonan-3-ol in solution. One- and two-dimensional NMR experiments provide a wealth of information regarding the carbon skeleton, proton environments, and their spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of the bicyclo[3.3.1]nonane framework. The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
The ¹³C NMR spectrum complements the proton data, with chemical shifts indicating the nature of each carbon atom (CH, CH₂, bridgehead). The C3 carbon bearing the hydroxyl group is characteristically shifted downfield. The assignments of proton and carbon signals are often confirmed through 2D NMR techniques scirp.org. The structural elucidation of various substituted bicyclo[3.3.1]nonane derivatives relies heavily on these foundational NMR techniques scirp.orgiucr.orgtue.nl.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Data is compiled from various sources on substituted bicyclo[3.3.1]nonanes and serves as a representative example.
| Position | ¹H Chemical Shift (δ, ppm) Range | ¹³C Chemical Shift (δ, ppm) Range |
|---|---|---|
| C1, C5 (Bridgehead) | ~2.2 - 2.8 | ~30 - 40 |
| C3 | ~3.5 - 4.2 | ~65 - 75 |
| C9 (Bridge) | ~1.8 - 2.4 | ~30 - 38 |
| Other CH₂ | ~1.3 - 2.1 | ~15 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A ¹H-¹H COSY spectrum helps trace the proton connectivity throughout the two six-membered rings of the this compound structure orgsyn.org.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC is essential for assigning carbon signals based on their known proton assignments orgsyn.orgacs.org.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is a key technique for determining stereochemistry and conformation. For example, NOESY can confirm the relative orientation of the C3-hydroxyl group by showing its proximity to specific protons within the bicyclic system acs.orgacs.org. The binding and conformation of ligands to receptors based on the bicyclo[3.3.1]nonane scaffold have been studied using 2D NMR spectroscopy lu.se.
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably a twin-chair, a chair-boat, or a twin-boat form. NMR spectroscopy is a primary tool for determining the dominant conformation in solution.
The magnitude of the three-bond proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the geometry of the rings can be inferred. For example, large coupling constants are typically observed between axial protons in a chair conformation.
In many derivatives of this compound, the molecule adopts a twin-chair conformation acs.org. However, certain substitution patterns or the presence of intramolecular hydrogen bonding can stabilize a chair-boat conformation researchgate.nettandfonline.com. The hydroxyl group in this compound can form an intramolecular hydrogen bond with a heteroatom in a different ring, which can stabilize a boat conformation for one of the rings tandfonline.com. NOESY data provides crucial evidence for conformational analysis by revealing through-space proximities that are characteristic of a specific conformation, such as the short distance between the axial protons at C3 and C7 in a twin-chair form acs.org.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass and, consequently, the molecular formula and structural features of a molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₉H₁₆O, corresponding to a monoisotopic mass of 140.1201 Da. HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. This technique is routinely used to confirm the identity of newly synthesized bicyclo[3.3.1]nonane derivatives by verifying that the experimentally measured mass matches the calculated exact mass for the expected molecular formula iucr.orgiucr.org.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used for structural elucidation chemguide.co.uk. For cyclic alcohols like this compound, characteristic fragmentation pathways include:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da). This results in a prominent peak in the mass spectrum at an m/z value corresponding to [M-18]⁺. For this compound, this would appear at m/z 122 nih.gov.
Ring Cleavage: The bicyclic system can undergo various ring-opening and cleavage reactions, leading to a series of fragment ions that are characteristic of the bicyclo[3.3.1]nonane skeleton.
Analysis of these fragmentation patterns can help distinguish between isomers and confirm the presence of the bicyclic alcohol functionality.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 122 | [C₉H₁₄]⁺ | Loss of H₂O nih.gov |
| 97 | [C₇H₁₃]⁺ | Ring cleavage and loss of C₂H₃O |
| 81 | [C₆H₉]⁺ | Further fragmentation of the bicyclic system |
Infrared (IR) Spectroscopy for Functional Group Identification and Intramolecular Interactions
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules. In the study of this compound and its derivatives, IR spectroscopy provides clear evidence for the presence of the hydroxyl (-OH) group. The position and shape of the O-H stretching absorption band can also offer insights into the conformational properties of the molecule, particularly regarding intramolecular hydrogen bonding.
The IR spectrum of an alcohol typically shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. For bicyclo[3.3.1]nonane derivatives containing hydroxyl groups, this characteristic band is readily observed. rsc.org For instance, studies on related bicyclic alcohols have utilized high-resolution IR spectroscopy to distinguish between free and intramolecularly hydrogen-bonded hydroxyl groups. gla.ac.uk
A key conformational feature of the bicyclo[3.3.1]nonane system is the proximity of substituents at various positions. In the case of this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group at C3 and the endo hydrogen at C7 in a chair-boat conformation, or with other functional groups in substituted derivatives. The presence of such an interaction would lead to a shift of the O-H stretching band to a lower frequency (e.g., ~3580 cm⁻¹) compared to the free hydroxyl band (e.g., ~3620 cm⁻¹). gla.ac.uk The relative intensity of these two bands can be used to estimate the equilibrium population of the conformers. gla.ac.uk
Enhanced C-H stretching and bending frequencies have also been noted in certain bicyclo[3.3.1]nonanes, which can be attributed to the strained geometry of the bicyclic system. oregonstate.edu
Table 1: Typical Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
| O-H (Alcohol) | Stretching (Free) | ~3620 | Sharp peak, indicates no hydrogen bonding. |
| O-H (Alcohol) | Stretching (H-bonded) | 3200-3580 | Broad peak, indicates inter- or intramolecular hydrogen bonding. gla.ac.uk |
| C-H (Aliphatic) | Stretching | 2850-3000 | Characteristic of the alkane framework. |
| C-O | Stretching | 1000-1260 | Confirms the presence of the alcohol group. |
X-ray Diffraction Analysis for Definitive Solid-State Structure Elucidation
While spectroscopic methods provide valuable information, X-ray diffraction analysis of single crystals offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, which are essential for establishing the exact conformation of the bicyclic framework.
The bicyclo[3.3.1]nonane system can adopt several conformations, including a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB) form. X-ray crystallography has been instrumental in determining the preferred conformation of various bicyclo[3.3.1]nonane derivatives in the solid state. chalmers.seresearchgate.netnih.gov For many derivatives, the twin-chair conformation is the most stable. researchgate.net However, the introduction of substituents can shift the conformational equilibrium. For example, an X-ray analysis of a 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one derivative revealed a chair-boat conformation in the solid state. nih.gov
Crystallographic studies on bicyclo[3.3.1]nonane diols have shown how intermolecular hydrogen bonds dictate the crystal packing, forming networks and sheets. chalmers.seresearchgate.net For this compound, an X-ray analysis would reveal not only its intrinsic molecular conformation but also how the hydroxyl groups mediate intermolecular interactions to build the crystal lattice.
Table 2: Illustrative Crystallographic Parameters for a Bicyclo[3.3.1]nonane Derivative
| Parameter | Description | Example Value |
| Crystal System | The crystal system to which the compound belongs. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.657, b = 10.513, c = 10.378 |
| β (°) | Unit cell angle. | 99.68 |
| Z | Number of molecules in the unit cell. | 4 |
| Conformation | Observed solid-state conformation. | Chair-Chair or Chair-Boat nih.govresearchgate.net |
Note: The values presented are illustrative and based on a known bicyclo[3.3.1]nonane derivative to demonstrate typical data obtained from X-ray analysis. researchgate.net
Integration of Spectroscopic Data for Comprehensive Structural Proof and Reaction Mechanism Elucidation
The most powerful approach to structural elucidation involves the integration of data from multiple analytical techniques. While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and IR provide information about the molecule's structure and dynamics in solution.
For a complete structural proof of this compound, chemists would typically:
Use IR spectroscopy to confirm the presence of the hydroxyl functional group. rsc.org
Employ NMR spectroscopy (¹H and ¹³C) to determine the connectivity of the carbon skeleton and the relative stereochemistry of the protons and the hydroxyl group.
Utilize mass spectrometry to determine the molecular weight and fragmentation pattern, confirming the molecular formula. nih.gov
Perform X-ray diffraction on a suitable crystal to establish the definitive solid-state conformation and intermolecular interactions. iucr.orgbohrium.comnih.gov
This integrated approach is also crucial for elucidating reaction mechanisms. For instance, when this compound is used as a starting material or formed as a product, a combination of spectroscopic techniques is used to monitor the reaction, identify intermediates, and characterize the final products. The stereochemical outcome of a reaction, such as the reduction of a bicyclo[3.3.1]nonanone to this compound, can be determined by analyzing the NMR and IR spectra of the product and, if possible, confirming the structure through X-ray analysis. nih.gov The combination of these techniques allows researchers to build a complete and consistent picture of the molecular structure and its chemical transformations.
Applications in Synthetic Organic Chemistry and Advanced Materials Excluding Biological/medicinal
Bicyclo[3.3.1]nonan-3-ol as a Key Building Block and Synthon for Complex Molecular Architectures
The bicyclo[3.3.1]nonane skeleton is a privileged structural motif found in over 1,000 natural products, highlighting its significance as a synthetic target. researchgate.net Derivatives of bicyclo[3.3.1]nonane, including the functionalized this compound, are crucial intermediates in the synthesis of complex molecules. rsc.org Their utility is demonstrated in the total synthesis of various natural products, where the rigid bicyclic core directs the stereochemical outcome of subsequent reactions. For instance, an enantiodivergent synthesis of a cis,cis 2,6-disubstituted piperidin-3-ol, a key chiral building block for alkaloids like (-)-cassine and (+)-spectaline, has been successfully achieved utilizing a bicyclo[3.3.1]nonane intermediate. rsc.org
The bicyclo[3.3.1]nonane framework is not only a precursor to natural products but also a fundamental component in the design of supramolecular structures. Its V-shaped topology is ideal for constructing cleft-shaped molecules and more elaborate assemblies. rsc.org The synthesis of complex architectures often involves leveraging the inherent stereochemistry and reactivity of functionalized bicyclo[3.3.1]nonanes to build larger, more intricate systems. For example, the bicyclo[3.3.1]nonane core has been instrumental in synthesizing the F-G ring system of azaspiracids through a double intramolecular hetero-Michael addition. nih.gov
Utilization of Bicyclo[3.3.1]nonane Scaffolds in Asymmetric Catalysis
The rigid and chiral nature of appropriately substituted bicyclo[3.3.1]nonane scaffolds makes them excellent ligands and catalysts for asymmetric synthesis. researchgate.netrsc.org These scaffolds can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical transformations.
Furthermore, chiral Lewis basic organocatalysts incorporating pyridine (B92270) N-oxide moieties fused to a bicyclo[3.3.1]nonane framework have been developed. These catalysts have proven effective in the enantioselective ring-opening of meso-epoxides with silicon tetrachloride. researchgate.net The unique C2-symmetric chiral environment provided by the bicyclic scaffold leads to high levels of asymmetric induction. researchgate.net Chiral ionic liquids derived from bicyclo[3.3.1]nonane-2,6-dione have also been synthesized and utilized in asymmetric Michael addition reactions. nih.gov
| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | Bicyclo[3.3.1]nonanes | High |
| Pyridine N-Oxides on Bicyclo[3.3.1]nonane Scaffold | Enantioselective Ring Opening of meso-Epoxides | Chiral Chlorohydrins | Up to 96% |
| Chiral Ionic Liquid from Bicyclo[3.3.1]nonane-2,6-dione | Asymmetric Michael Addition | Chiral Adducts | 57% |
Development of Novel Molecular Tweezers, Ion Receptors, and Metallocycles Based on Bicyclo[3.3.1]nonane Derivatives
The V-shaped and rigid conformational properties of the bicyclo[3.3.1]nonane skeleton make it an ideal platform for the design of synthetic receptors. rsc.org By attaching recognition motifs to the bicyclic framework, it is possible to create pre-organized cavities for the selective binding of guest molecules.
Molecular tweezers, which are host molecules with two "arms" capable of binding a guest, have been successfully constructed using the bicyclo[3.3.1]nonane scaffold. These cleft-shaped molecules have shown applications as ion receptors and in the formation of metallocycles. researchgate.netrsc.org The synthesis of molecular tweezers with quinoline (B57606) and pyrazine (B50134) units fused to the bicyclic framework has been reported, and their self-aggregation properties have been studied. researchgate.net The predictable geometry of the bicyclo[3.3.1]nonane core ensures that the binding groups are held in the correct orientation for effective guest complexation.
The development of these supramolecular systems is a testament to the versatility of the bicyclo[3.3.1]nonane unit as a structural building block beyond traditional organic synthesis. vu.lt
Synthesis of Polycyclic Cage Structures (e.g., Adamantane (B196018) Derivatives) via Bicyclo[3.3.1]nonane Precursors
One of the most significant applications of bicyclo[3.3.1]nonane derivatives in synthetic chemistry is their use as precursors for the construction of adamantane and other polycyclic cage structures. The adamantane core can be formed through an intramolecular cyclization of a suitably substituted bicyclo[3.3.1]nonane.
This transformation is often promoted by electrophiles, such as trifluoromethanesulfonic acid. nih.govucla.edu For instance, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one readily undergoes cyclization to form the adamantanone core. nih.govucla.edu The reaction proceeds through the formation of an adamantyl cation, which can then be trapped by a variety of nucleophiles, including aromatic rings, alcohols, nitriles, and halides. nih.govucla.edu This allows for the synthesis of a wide range of highly substituted adamantanones from a common bicyclic precursor. nih.gov
The mechanism of this acid-catalyzed rearrangement highlights the inherent propensity of the bicyclo[3.3.1]nonane system to form the thermodynamically stable diamondoid structure of adamantane. This synthetic strategy provides a powerful and efficient route to these important cage compounds. nih.gov
Design and Synthesis of Bicyclo[3.3.1]nonane-Steroid Derivatives for Synthetic Applications
The fusion of the bicyclo[3.3.1]nonane moiety with other important chemical scaffolds, such as steroids, can lead to novel hybrid molecules with unique three-dimensional structures and potential applications in materials science. While there is extensive literature on the synthesis of various bicyclo[3.3.1]nonane analogues, the preparation of their steroid derivatives is less explored. ichem.md
A study has reported the successful synthesis of two steroid-bicyclo[3.3.1]nonane analogues starting from either estradiol (B170435) or estrone. ichem.mdresearchgate.net The synthetic route involved a series of reactions including etherification, nucleophilic addition, substitution, and cyclization. The chemical structures of the final hybrid compounds were confirmed by NMR spectroscopic analysis. ichem.md This work demonstrates the feasibility of creating complex molecular architectures that combine the rigid bicyclic framework with the steroidal nucleus, opening avenues for the development of new materials with tailored properties.
| Starting Steroid | Key Reactions | Bicyclo[3.3.1]nonane-Steroid Product | Yield |
| Estradiol | Etherification, Addition, Nucleophilic Substitution, Cyclization | Analogue 11 | Higher Yield |
| Estrone | Etherification, Addition, Nucleophilic Substitution, Cyclization | Analogue 12 | Lower Yield |
Future Directions and Emerging Research Avenues in Bicyclo 3.3.1 Nonan 3 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes to Bicyclo[3.3.1]nonan-3-ol and its Derivatives
The construction of the bicyclo[3.3.1]nonane skeleton remains a central focus of synthetic organic chemistry. Future efforts are increasingly directed towards methodologies that are not only efficient but also adhere to the principles of green and sustainable chemistry.
Biocatalysis: A significant trend is the use of biocatalysts, such as whole plant cells or isolated enzymes, to perform stereoselective transformations. For instance, vegetables have been successfully employed as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. tandfonline.comvu.lt This approach leverages the enzymatic machinery of plant cells, like esterases, to achieve enantiomerically enriched products under mild, eco-friendly conditions. tandfonline.comvu.lt Research has shown that different plant materials (e.g., carrot, parsnip) and reaction conditions can selectively produce different enantiomers of bicyclo[3.3.1]nonane derivatives. tandfonline.com This strategy offers a powerful, sustainable alternative to traditional chiral resolution or asymmetric synthesis methods for producing optically active this compound precursors.
| Synthetic Strategy | Key Features | Example Application |
| Biocatalysis | Utilizes enzymes or whole cells (e.g., vegetables) for stereoselective synthesis. Environmentally friendly. | Stereoselective hydrolysis of bicyclo[3.3.1]nonane-2,6-diol diacetate using carrot or parsnip. tandfonline.comvu.lt |
| Tandem Reactions | Combines multiple bond-forming steps into a single operation (e.g., Michael-aldol). Increases efficiency. | Synthesis of bicyclo[3.3.1]nonenone via acid-catalyzed tandem Michael addition-intramolecular aldol (B89426) condensation. researchgate.net |
| Organocatalysis | Uses small organic molecules as catalysts for asymmetric transformations. Avoids toxic heavy metals. | Asymmetric synthesis of chiral bicyclo[3.3.1]nonane frameworks. researchgate.net |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. Offers enhanced control, safety, and scalability. | Potential for optimized and scalable synthesis of isocyanate precursors for functionalized bicyclo[3.3.1]nonanes. google.com |
Advanced Computational Modeling for Predictive Reactivity, Selectivity, and Conformational Studies
Computational chemistry is an indispensable tool for understanding the complex behavior of bicyclo[3.3.1]nonane systems. Advanced modeling techniques provide deep insights that guide synthetic planning and structural analysis.
Conformational Analysis: The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including twin-chair, chair-boat, and twisted twin-boat forms. vu.ltnih.gov The relative stability of these conformers is a critical determinant of the molecule's reactivity and properties. researchgate.net Ab initio and Density Functional Theory (DFT) calculations are routinely used to investigate molecular structures and determine the most stable conformations. researchgate.netiucr.org These studies have shown that interactions between substituents and the bicyclic framework significantly influence conformational preference. researchgate.net
Predictive Spectroscopy and Reactivity: Computational methods are pivotal in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations, for example, are used to compute circular dichroism (CD) and optical rotation, which are then compared with experimental data to determine the absolute configuration of chiral derivatives. acs.orgmdpi.com Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's reactivity and electronic properties. iucr.org
| Computational Method | Application in Bicyclo[3.3.1]nonane Chemistry | Key Insights Gained |
| Density Functional Theory (DFT) | Optimization of molecular geometry; calculation of relative conformer energies. researchgate.netiucr.org | Determination of the predominant chair-chair conformation; understanding substituent effects on stability. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic circular dichroism (CD) spectra and optical rotation. acs.orgmdpi.com | Assignment of absolute configuration for chiral derivatives; understanding transannular electronic interactions. mdpi.com |
| Ab initio Methods | High-accuracy calculation of molecular structure and properties. researchgate.net | Complements DFT for conformational analysis and prediction of spectroscopic data. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps and electron density distribution. iucr.org | Prediction of chemical reactivity and sites for electrophilic/nucleophilic attack. iucr.org |
Exploration of Bicyclo[3.3.1]nonane Systems in New Areas of Fundamental Organic Chemistry and Materials Science
The unique structural attributes of the bicyclo[3.3.1]nonane scaffold make it an ideal platform for exploring new frontiers in chemistry beyond its role in natural product synthesis.
Supramolecular Chemistry: The rigid, concave shape of the bicyclo[3.3.1]nonane system is being exploited in supramolecular chemistry to construct synthetic receptors and host-guest assemblies. lu.se Derivatives are used as scaffolds to create molecular tweezers, ion receptors, and other complex architectures held together by non-covalent interactions. lu.sersc.org The V-shape of the framework is particularly useful for designing synthons that can self-assemble into well-defined tubular structures through hydrogen bonding. vu.ltvu.lt
Materials Science: There is emerging interest in incorporating the bicyclo[3.3.1]nonane unit into advanced materials. Its rigidity and defined stereochemistry can impart desirable properties to polymers and other materials. Research has explored the synthesis of bicyclo[3.3.1]nonane-based polycations with antimicrobial properties. acs.org The scaffold can also serve as a building block for ligands used in the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. beilstein-journals.org
Medicinal Chemistry: The bicyclo[3.3.1]nonane framework serves as a valuable template for designing new therapeutic agents. Its sp3-rich, three-dimensional structure is advantageous for creating molecules that can interact with biological targets with high specificity. ucl.ac.uknih.gov For example, the scaffold has been explored for the development of new ligands for the estrogen receptor and as a core for compounds that inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a target in cancer therapy. nih.govnih.gov
Innovations in Analytical Techniques for Deeper Structural and Mechanistic Understanding
A deeper understanding of the structure, conformation, and reactivity of this compound and its derivatives relies on the application and innovation of advanced analytical techniques.
Spectroscopy and Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for structural elucidation of bicyclo[3.3.1]nonane derivatives. nih.govichem.mdnih.gov Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is essential for the identification and characterization of these compounds, even in complex mixtures like petroleum acids. scispace.comnih.govnih.gov High-resolution mass spectrometry (HRMS) provides precise mass data for unambiguous formula determination. nih.gov
Chiroptical and Crystallographic Methods: For chiral derivatives of this compound, chiroptical methods are indispensable. Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the stereochemistry and conformational effects, particularly the transannular interactions between chromophores within the bicyclic system. mdpi.comvu.ltnih.gov X-ray crystallography provides definitive proof of structure and detailed information about the three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net Advanced crystallographic analyses, such as Hirshfeld surface analysis, are being used to quantify and visualize the complex network of intermolecular interactions, including hydrogen bonds and halogen-halogen interactions, that govern crystal packing. iucr.orgresearchgate.net
| Analytical Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structural elucidation. | Connectivity of atoms, stereochemical relationships. nih.govichem.md |
| Mass Spectrometry (GC-MS, HRMS) | Identification and structural confirmation. | Molecular weight, fragmentation patterns, elemental composition. nih.govscispace.comnih.gov |
| Circular Dichroism (CD) Spectroscopy | Stereochemical analysis of chiral molecules. | Absolute configuration, conformational analysis, detection of exciton (B1674681) coupling. mdpi.comnih.gov |
| X-ray Crystallography | Determination of solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net |
| Hirshfeld Surface Analysis | Analysis of crystal packing. | Quantification and visualization of intermolecular forces. iucr.orgresearchgate.net |
Q & A
Basic: What are the optimal synthetic routes for preparing Bicyclo[3.3.1]nonan-3-ol, and how can reaction conditions be optimized for yield and purity?
This compound synthesis typically involves cyclization of precursors under controlled conditions. For example:
- Lithium aluminum hydride reduction of bicyclic ketones yields the endo-isomer (70% yield, m.p. 124–126°C) .
- Sodium borohydride or catalytic hydrogenation (e.g., Ru complexes under 10 atm H₂) is used for stereoselective reduction, favoring endo-isomers .
- Borane-mediated cyclization of dienes (e.g., 9-BBN with 2,6-dimethylphenol) produces bicyclic ketones, which are subsequently reduced to alcohols (78–83% yield) .
Optimization Tips :
Basic: What experimental techniques are critical for determining the conformation of this compound derivatives?
- Variable-temperature NMR : Resolves dynamic conformational changes by observing signal splitting at low temperatures (e.g., −90°C) .
- X-ray crystallography : Provides unambiguous confirmation of endo/exo stereochemistry and hydrogen-bonding networks .
- Spin-decoupling NMR : Identifies coupling constants between protons in rigid bicyclic frameworks .
Methodology :- Dissolve samples in deuterated solvents (e.g., CDCl₃) for NMR.
- For X-ray, grow single crystals via slow evaporation in hexane/ethyl acetate mixtures .
Basic: How can researchers differentiate between endo- and exo-Bicyclo[3.3.1]nonan-3-ol isomers?
- Chromatography : Use silica gel columns with polar eluents (e.g., ethyl acetate/hexane) to separate isomers based on polarity differences .
- Melting Point Analysis : endo-isomers often have higher melting points (e.g., 124–126°C vs. 99–100°C for exo) due to crystal packing efficiency .
- ¹H NMR : endo-isomers show distinct coupling patterns (e.g., axial vs. equatorial protons) .
Advanced: What strategies resolve enantiomers of this compound derivatives for absolute configuration determination?
- Diastereomeric Salt Formation : React racemic mixtures with chiral resolving agents (e.g., camphanic acid esters) to form separable diastereomers .
- Chiral HPLC : Use columns with immobilized chiral stationary phases (e.g., cellulose derivatives) for enantiomeric separation.
- Chemical Correlation : Convert resolved enantiomers to derivatives with known configurations (e.g., oxidation to ketones or esters) for X-ray or CD spectroscopy validation .
Advanced: How can researchers investigate the biological activity of this compound derivatives, particularly receptor interactions?
- In Vitro Assays :
- Radioligand binding studies (e.g., competitive displacement assays using ³H-labeled ligands) quantify affinity for receptors like opioid or adrenergic targets .
- Computational Modeling :
- Dock derivatives into receptor active sites (e.g., μ-opioid receptor) using software like AutoDock to predict binding modes .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., benzyl or trifluoromethyl groups) and measure changes in IC₅₀ values to identify key pharmacophores .
Advanced: How should researchers address contradictory data in synthetic yields or biological activity across studies?
- Cross-Validation : Reproduce experiments using identical reagents (e.g., same catalyst batch) and conditions (temperature, solvent purity) .
- Analytical Rigor : Confirm product identity via HRMS, 2D NMR (COSY, NOESY), and elemental analysis to rule out impurities .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., higher yields with Ru catalysts vs. NaBH₄) .
Advanced: What methodologies enable functionalization of the Bicyclo[3.3.1]nonane core for diverse applications?
- Palladium-Catalyzed Coupling : Introduce aryl/alkenyl groups via Suzuki-Miyaura or Heck reactions (e.g., Scheme 57 in ).
- Thiolation : Use thiourea to replace hydroxyl groups with thiols, enhancing metal-binding capacity (Scheme 162 in ).
- Epoxidation/Oxidation : Treat enone derivatives with DMDO or mCPBA to generate epoxides for further ring-opening reactions (Scheme 95 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
